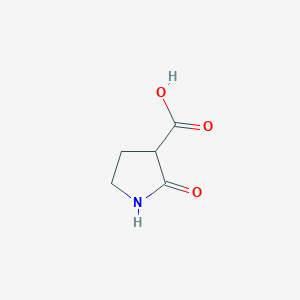

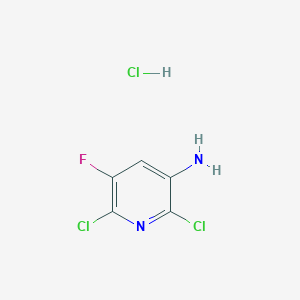

![molecular formula C20H15FN2OS B2553897 3-(3-fluorobenzyl)-7-(2-méthylphényl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207033-18-8](/img/structure/B2553897.png)

3-(3-fluorobenzyl)-7-(2-méthylphényl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical and pharmacological properties, as indicated by research on similar compounds.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been explored in several studies. For instance, derivatives have been synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, which were then characterized by analytical and spectral data . Another study reported the synthesis of a related compound with a fluorine atom on the benzylidene hydrazinyl moiety, which was confirmed by various spectroscopic methods and X-ray diffraction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been determined using spectroscopic methods such as IR, NMR, and MS, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound. The presence of a fluorine atom in the structure can influence the electronic distribution and potentially the biological activity of the compound.

Chemical Reactions Analysis

The reactivity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be inferred from studies on similar compounds. For example, the introduction of various substituents can lead to a range of biological activities, as seen in the synthesis of new derivatives with antibacterial and antifungal properties . The fluorine atom in the compound of interest may also affect its reactivity, as fluorine-containing compounds are known to have unique chemical behaviors due to the high electronegativity of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of fluorine can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME) properties. Studies on similar compounds have shown good pharmacokinetic profiles and biological activities, suggesting that the compound may also exhibit favorable properties . Additionally, the crystal structure analysis provides insights into the stability and solid-state properties of these compounds .

Applications De Recherche Scientifique

- Des chercheurs ont synthétisé de nouveaux dérivés de thiéno[3,2-d]pyrimidine basés sur des modifications structurelles du tazeméostat. Ces composés servent d'inhibiteurs de EZH2 et présentent une activité antiproliférative contre des lignées cellulaires cancéreuses telles que SU-DHL-6, WSU-DLCL-2, K562, H358 et H1703. Notamment, le composé 12e a démontré une activité antitumorale remarquable contre les cellules SU-DHL-6, WSU-DLCL-2 et K562, avec une faible toxicité contre les cellules HEK-293T .

- Certaines thiéno[2,3-d]pyrimidin-4(3H)-ones, y compris des structures apparentées, ont montré une activité antimycobactérienne significative contre Mycobacterium tuberculosis H37Ra. Ces composés ont été conçus et synthétisés dans le cadre d'efforts visant à développer de nouveaux agents antituberculeux .

- L'unité thiéno[3,4-c]pyrrole-4,6-dione (TPD), qui partage des similitudes structurelles avec notre composé, a été utilisée pour construire des polymères conjugués pour les CSO. Ces polymères trouvent des applications à la fois dans les CSO à base de fullerène et dans les CSO non basées sur le fullerène .

Agents Antitumoraux

Agents Antimycobactériens

Cellules Solaires Organiques (CSO)

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-fluorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2OS/c1-13-5-2-3-8-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-4-7-15(21)9-14/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZMRRZBVXAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

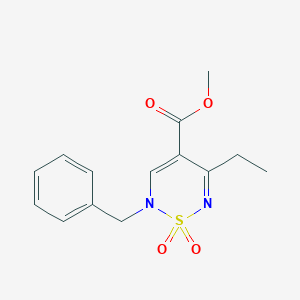

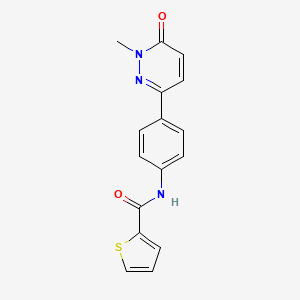

![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)

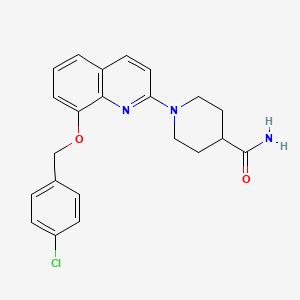

![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)

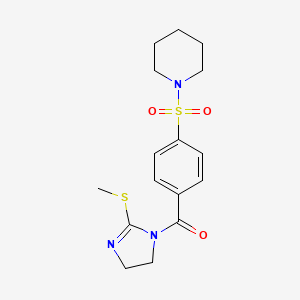

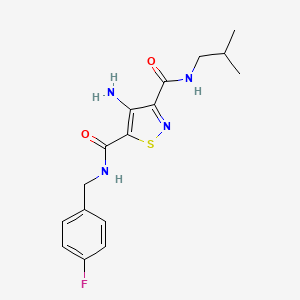

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)

![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)

![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)